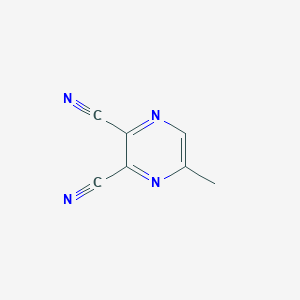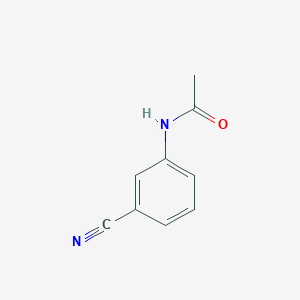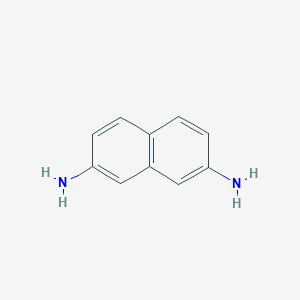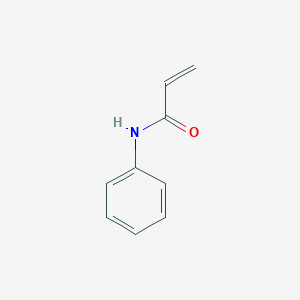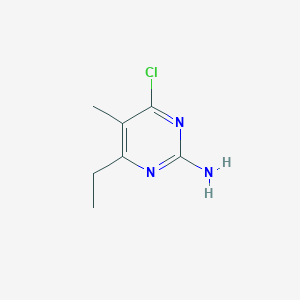
1-甲基-1H-吲哚-2-甲酰胺
描述
1-methyl-1H-indole-2-carboxamide is an indole derivative . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . For instance, N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide was obtained from 5-methylindole-2-carboxylic acid and rimantadine hydrochloride .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-2-carboxamide is essentially planar . The structure can be described as consisting of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In addition, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides .Physical And Chemical Properties Analysis
The molecular formula of 1-methyl-1H-indole-2-carboxamide is C10H10N2O, and its molecular weight is 174.1992 .科学研究应用
Pharmaceuticals: ASK1 Inhibitor for Ulcerative Colitis
Indole derivatives, including 1-methyl-1H-indole-2-carboxamide, have been identified as potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), with potential therapeutic applications in treating ulcerative colitis .
Cancer Therapy
Indole compounds are known for their anticancer properties. The structural framework of 1-methyl-1H-indole-2-carboxamide can be utilized in the synthesis of compounds targeting cancer cells .
Anti-HIV Agents
Novel indolyl derivatives have shown promise in molecular docking studies as anti-HIV agents, suggesting potential use in HIV treatment strategies .
Microbial Infection Treatment
The indole core structure is prevalent in biologically active compounds effective against various microbes, indicating its role in developing new antimicrobial agents .
Neurological Disorders
Indole derivatives have been explored for their neuroprotective effects, which could be beneficial in treating neurological disorders .
Drug Development: Receptor Affinity
The indole scaffold is found in many synthetic drug molecules due to its high affinity for multiple receptors, aiding in the development of new pharmaceuticals .
Enzyme Inhibition
Research has shown that the carboxamide moiety on indole derivatives provides unique inhibitory properties against certain enzymes, which can be leveraged in drug design .
Anti-Inflammatory Applications
The structural features of indole derivatives like 1-methyl-1H-indole-2-carboxamide contribute to anti-inflammatory properties, which can be applied in creating anti-inflammatory medications .
Each of these applications demonstrates the versatility and potential of 1-methyl-1H-indole-2-carboxamide in various scientific research and therapeutic contexts.
Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors Synthesis of indole derivatives as prevalent moieties present in biologically active compounds A brief review of the biological potential of indole derivatives Synthetic strategies of indole 2 and 3-carboxamides
作用机制
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . For instance, various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides .
未来方向
属性
IUPAC Name |
1-methylindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRRUIHHLXFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356277 | |
| Record name | 1-methyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-2-carboxamide | |
CAS RN |
56297-43-9 | |
| Record name | 1-methyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


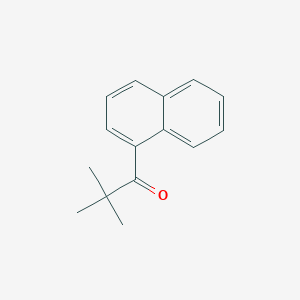

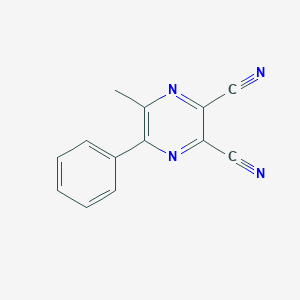
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
